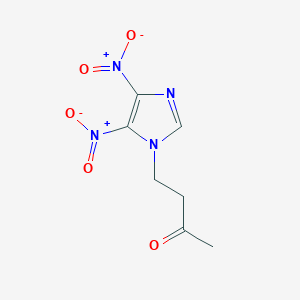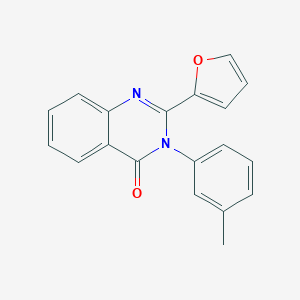
4-(4,5-Dinitroimidazol-1-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,5-Dinitroimidazol-1-yl)butan-2-one, commonly known as DNIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound belongs to the family of nitroimidazoles, which are known for their antimicrobial and antitumor properties.
Wirkmechanismus
The mechanism of action of DNIB is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division, leading to cell death. DNIB has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
DNIB has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In bacterial and fungal cells, it has been shown to disrupt cell membrane integrity and inhibit cell growth. DNIB has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DNIB is its broad range of potential applications in various fields. It is also relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one of the limitations of DNIB is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on DNIB. One area of interest is the development of DNIB-based drugs for the treatment of cancer and infectious diseases. Another potential direction is the investigation of DNIB's potential applications in agriculture, particularly as a pesticide or herbicide. Additionally, research could focus on the development of new methods for synthesizing and purifying DNIB, as well as the investigation of its potential side effects and toxicity.
Synthesemethoden
The synthesis of DNIB involves the reaction of 4,5-dinitroimidazole with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. This reaction results in the formation of DNIB, which can be purified through various methods such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
DNIB has been extensively studied for its potential applications in various scientific fields. In medicine, it has shown promising results as an anticancer agent, particularly in the treatment of breast cancer and glioblastoma. DNIB has also been studied for its antimicrobial properties, with research suggesting that it may be effective against a range of bacterial and fungal infections.
Eigenschaften
CAS-Nummer |
330965-06-5 |
|---|---|
Produktname |
4-(4,5-Dinitroimidazol-1-yl)butan-2-one |
Molekularformel |
C7H8N4O5 |
Molekulargewicht |
228.16 g/mol |
IUPAC-Name |
4-(4,5-dinitroimidazol-1-yl)butan-2-one |
InChI |
InChI=1S/C7H8N4O5/c1-5(12)2-3-9-4-8-6(10(13)14)7(9)11(15)16/h4H,2-3H2,1H3 |
InChI-Schlüssel |
OJPJTSHEUGRTGD-UHFFFAOYSA-N |
SMILES |
CC(=O)CCN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)CCN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















